4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone
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Overview
Description
4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone is a synthetic organic compound with the molecular formula C12H14ClFO It is characterized by the presence of a chloro group, a fluorine atom, and a butyrophenone structure
Preparation Methods
The synthesis of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 3,3-dimethylbutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone can be compared with other similar compounds, such as:
4’-Chloro-3,3-dimethylbutyrophenone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3,3-Dimethyl-3’-fluorobutyrophenone:
4’-Fluoro-3,3-dimethylbutyrophenone: Lacks the chloro group, which can influence its chemical behavior and uses.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVHFSOEAYHAAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642397 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-64-2 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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